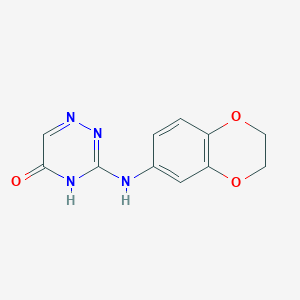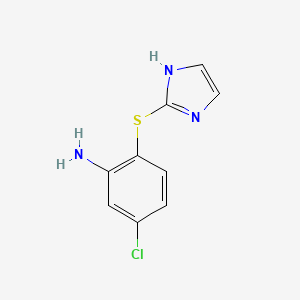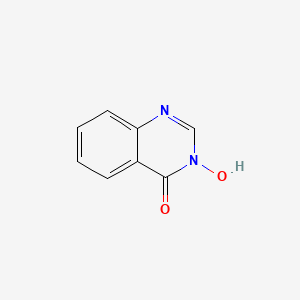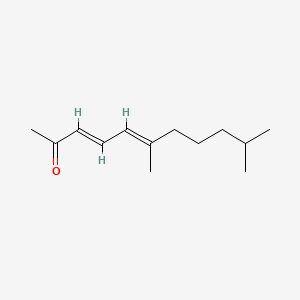
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazoli din-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the thiazolidinone core. Common starting materials include 3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 2-furylacrolein.
Reaction Conditions: The reaction involves the condensation of 3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with 2-furylacrolein under basic conditions. Solvents like ethanol or methanol are often used, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as piperidine or pyridine can be used to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enylidene group, converting it to a single bond and forming saturated derivatives.
Substitution: The thiazolidinone core and the furan ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Halogenated or alkylated thiazolidinone and furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell growth, showing promise as anticancer agents.
Medicine
Drug Development: Due to its biological activities, this compound is being explored for the development of new therapeutic agents targeting various diseases.
Industry
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the biological target:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking the enzyme’s activity.
DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Another thiazolidinone derivative with similar biological activities but different structural features.
2-Furylacrylic Acid: Shares the furan ring and prop-2-enylidene group but lacks the thiazolidinone core.
3-Methoxybenzaldehyde: Contains the methoxyphenyl group but is structurally simpler.
Uniqueness
Structural Complexity: The combination of the thiazolidinone core, furan ring, and methoxyphenyl group makes this compound structurally unique.
Biological Activity: Its diverse biological activities, including antimicrobial and anticancer properties, set it apart from simpler analogs.
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H13NO3S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO3S2/c1-20-14-7-2-5-12(11-14)18-16(19)15(23-17(18)22)9-3-6-13-8-4-10-21-13/h2-11H,1H3/b6-3+,15-9- |
InChI Key |
YCEYYERGUKZCSY-RNEAAXAUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


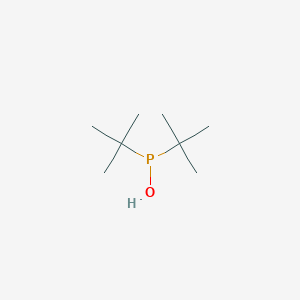
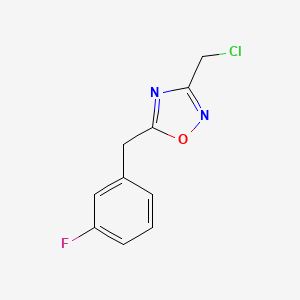

![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)

![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)
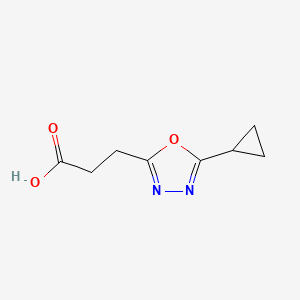
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)
